3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by a fluorine-substituted benzylthio group at position 3 and a 4-fluorophenyl substituent at position 4. The presence of fluorine atoms likely enhances metabolic stability and binding affinity, as seen in related compounds .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4S/c19-14-7-5-12(6-8-14)16-9-10-17-21-22-18(24(17)23-16)25-11-13-3-1-2-4-15(13)20/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMAFAXWJRBSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors under reflux conditions.
Introduction of the Fluorobenzylthio Group: The 2-fluorobenzylthio group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl chloride and a suitable thiol reagent.
Addition of the Fluorophenyl Group: The 4-fluorophenyl group is usually introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using 4-fluorophenylboronic acid or 4-fluoroiodobenzene.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: Halogen atoms in the structure can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand the interaction of triazolopyridazine derivatives with enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The compound can inhibit or activate biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolopyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
PDE4 Inhibitors
Compound 18 (): (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Features : Methoxy and tetrahydrofuran-3-yloxy substituents at position 6 enhance PDE4A inhibition (IC50 < 10 nM). High selectivity (>1,000-fold) for PDE4 isoforms (A, B, C, D) over other PDE families .
- Comparison : Unlike the target compound, which has a 2-fluorobenzylthio group, Compound 18’s 3- and 6-position substituents optimize interactions with PDE4’s hydrophobic pocket. Fluorine in the target compound may improve membrane permeability but reduce steric bulk compared to methoxy groups.
TPA023 (): 3-(2-fluorophenyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Features : Selective agonist for α2/α3-containing GABAA receptors (EC50 = 30–100 nM) with minimal sedation in rodents .
- Comparison : TPA023’s 2-ethyl-triazole substituent at position 6 confers GABAA subtype specificity, whereas the target compound’s 4-fluorophenyl group may shift activity toward PDE inhibition or antimicrobial targets .
Antimicrobial Agents
- Compound 4f (): 3-(4-Methoxyphenyl)-6-(2-(4-methylbenzylidene)hydrazinyl)-[1,2,4]triazolo[4,3-b]pyridazine Key Features: Exhibits moderate antifungal activity (MIC = 16–32 µg/mL against Candida albicans) . Comparison: The hydrazinyl group at position 6 in 4f likely facilitates hydrogen bonding with fungal enzymes, a feature absent in the target compound.
Bromodomain Inhibitors
Data Tables
Table 1. Structural and Pharmacological Profiles of Selected Analogues
Key Research Findings
- PDE4 Inhibition : Fluorine and methoxy substituents at position 6 enhance potency and selectivity for PDE4 isoforms. The target compound’s 4-fluorophenyl group may mimic these effects but requires validation .
- GABAA Modulation : Ethyl-triazole or methoxy groups at position 6 are critical for α2/α3-subtype specificity, as seen in TPA023. The target compound’s benzylthio group may reduce GABAA affinity .
- Antimicrobial Activity : Hydrazine or halogenated substituents improve interactions with microbial targets. The target compound’s fluorinated aromatic system may offer advantages in bioavailability .
Biological Activity
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound classified within the triazolopyridazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.
Chemical Structure
The IUPAC name of the compound is 6-(4-fluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine. Its molecular formula is , and it has a molecular weight of 358.37 g/mol. The structure includes two fluorine substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.37 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
| CAS Number | 896009-32-8 |
The compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to modulation of various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds within the triazolopyridazine class may possess significant anticancer properties. For instance, related compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms that include inducing apoptosis.
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of certain enzymes involved in metabolic pathways. The compound's ability to inhibit key enzymes can lead to therapeutic effects in diseases where these enzymes play a crucial role.
Case Studies
- Study on Anticancer Effects : A study evaluated the effects of triazolopyridazine derivatives on human pancreatic cancer cells (Patu8988). The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis at certain concentrations.
- Enzyme Inhibition Assay : Another study focused on the inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE). The results indicated that modifications in the structure of triazolopyridazines could enhance their inhibitory potency against these enzymes.
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
